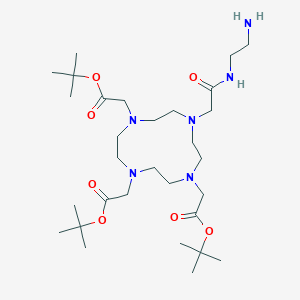

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate. This comprehensive designation reflects the complex substitution pattern around the tetraazacyclododecane ring system. Alternative nomenclature includes Tri-tert-butyl 2,2',2''-(10-(2-((2-aminoethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, which emphasizes the triester nature of the compound.

The molecular formula C30H58N6O7 provides insight into the compound's composition, revealing a substantial molecular framework containing thirty carbon atoms, fifty-eight hydrogen atoms, six nitrogen atoms, and seven oxygen atoms. The molecular weight has been precisely determined as 614.8 grams per mole through computational analysis. The Chemical Abstracts Service registry number 173308-19-5 serves as the unique identifier for this compound in chemical databases. Additional synonyms include DO3AtBu-N-(2-aminoethyl)ethanamide and DOTA Tris-(t-butyl ester) Ethylenediamino Monoamide, which reflect the compound's structural heritage from the parent DOTA molecule.

The InChI representation InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) provides a standardized computational representation of the molecular structure. The corresponding InChI Key TVUPYCMMXREXSS-UHFFFAOYSA-N serves as a compact hash code for rapid database searching and identification.

Stereochemical Configuration and Isomeric Possibilities

The stereochemical complexity of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) arises from the conformational flexibility of the twelve-membered tetraazacyclododecane ring system and the multiple pendant arms. The macrocyclic core can adopt various conformations, with the most prevalent being conformations that minimize steric interactions between the pendant acetate arms and the aminoethyl substituent. The presence of four nitrogen atoms in the ring system creates potential for multiple coordination geometries when the compound forms complexes with metal ions.

Studies of related DOTA monoamide derivatives have revealed that the predominant coordination geometry around lanthanide centers is a mono-capped square antiprism, in which eight donor atoms coordinate to the metal center with a solvent molecule occupying the ninth coordination site. This geometric arrangement has been confirmed through both solution-state nuclear magnetic resonance studies and solid-state crystallographic analysis. The crystal structure of the terbium complex demonstrates close agreement between solution and solid-state structural data, indicating that the coordination geometry is maintained across different phases.

The compound exhibits fluxional behavior in solution, particularly when complexed with indium ions. Nuclear magnetic resonance studies have demonstrated that In(DOTA-monoamide) complexes become fluxional at room temperature, most likely due to dissociation of the acetamide-oxygen, rotation of acetate chelating arms, and inversion of ethylenic groups within the macrocyclic ring. This dynamic behavior distinguishes indium complexes from their yttrium counterparts, suggesting that the smaller ionic radius of In(3+) compared to Y(3+) affects the coordination cavity fit.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of DOTA monoamide derivatives have provided detailed structural information about the three-dimensional arrangements of these macrocyclic systems. The crystal structure of In(DOTA-AA), a closely related compound, reveals a twisted square antiprismatic coordination geometry with all eight donor atoms coordinated to the indium center. The average In-N and In-O distances are remarkably similar to those observed in Y(DOTA-d-Phe-NH2), despite the significant difference in ionic radii between In(3+) and Y(3+).

High-resolution X-ray crystallographic data for the terbium complex of an isophthalate-bearing DOTA monoamide derivative has been deposited with the Cambridge Crystallographic Data Centre under the identifier CCDC 828726. This structural determination provides valuable insights into the coordination preferences of lanthanide ions with DOTA monoamide ligands. The crystallographic analysis reveals that the coordination environment maintains its integrity across different metal centers, suggesting a robust structural framework.

Conformational analysis indicates that the tetraazacyclododecane ring adopts a conformation that optimally positions the four nitrogen donor atoms for metal coordination while minimizing steric clashes between the pendant arms. The tert-butyl ester groups project away from the coordination cavity, providing steric protection and influencing the overall molecular shape. Three-dimensional conformational studies have been constrained by the high flexibility of the molecule, as noted in computational chemistry databases where conformer generation has been disallowed due to excessive conformational freedom.

The melting point of related DOTA-tris(tert-butyl ester) compounds has been determined to be 88-93 degrees Celsius, providing an indication of the thermal stability of the protected form. This thermal behavior reflects the intermolecular interactions present in the crystalline state and the stability of the tert-butyl protecting groups under ambient conditions.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural characterization and quality control of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the various structural components of the molecule. The tert-butyl groups appear as sharp singlets in the aliphatic region, typically around 1.4 parts per million, providing a distinctive fingerprint for the protected ester functionality. The methylene protons of the tetraazacyclododecane ring system generate complex multipicity patterns due to the conformational dynamics and magnetic non-equivalence of the ring protons.

属性

IUPAC Name |

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPYCMMXREXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Protection and Amidation

Academic protocols typically follow a sequential approach:

Step 1: Protection of DOTA Carboxyl Groups

DOTA is treated with tert-butyl bromoacetate in the presence of a base (e.g., diisopropylethylamine, DIPEA) to form DOTA-tris(tBu ester) . The reaction occurs in anhydrous dimethylformamide (DMF) at 0–25°C over 12–24 hours.

Key Reaction:

Step 2: Mono-Amidation with 2-Aminoethylamine

The fourth carboxyl group is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with 2-aminoethylamine. The reaction proceeds in DMF at room temperature for 6–8 hours, yielding the intermediate DOTA-tris(tBu ester)-mono(2-aminoethylamide) .

Key Reaction:

Step 3: Purification and Characterization

Crude product is purified via reverse-phase HPLC or silica gel chromatography, achieving ≥94% purity. Structural validation employs:

-

Mass spectrometry (MS): Molecular ion peak at m/z 614.82 (C₃₀H₅₈N₆O₇).

-

Nuclear magnetic resonance (NMR):

-

δ 1.4 ppm (tBu methyl groups).

-

δ 3.2–3.6 ppm (cyclen macrocycle protons).

-

Industrial-Scale Manufacturing

Industrial synthesis emphasizes scalability and cost efficiency:

Bulk Esterification and Continuous Flow Reactors

Large-scale reactors (100–1,000 L) enable simultaneous protection of three carboxyl groups. Key parameters:

Automated Amidation Systems

Robotic platforms couple 2-aminoethylamine to DOTA-tris(tBu ester) using pre-optimized EDC/HOBt ratios. Reaction monitoring via inline FTIR ensures completion within 4–6 hours.

Crystallization and Salt Formation

The final product is isolated as a hydrobromic acid salt (C₃₀H₅₈N₆O₇·HBr) via anti-solvent crystallization using diethyl ether, yielding a white crystalline solid.

Comparative Analysis of Methods

| Parameter | Academic Synthesis | Industrial Synthesis |

|---|---|---|

| Scale | Milligrams to grams | Kilograms |

| Reaction Time | 24–48 hours | 8–12 hours |

| Purification | HPLC/Column Chromatography | Crystallization |

| Yield | 60–75% | 85–90% |

| Purity | ≥94% | ≥97% |

Critical Reaction Optimization

Solvent Selection

Protecting Group Compatibility

The tBu ester’s stability under basic conditions prevents premature deprotection during amidation. Contrastingly, methyl esters require harsher deprotection (e.g., LiOH), risking macrocycle degradation.

Side Reactions and Mitigation

化学反应分析

Types of Reactions

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) undergoes several types of chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as gadolinium, platinum, and others.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Complexation: Typically involves metal salts and aqueous solutions under mild conditions.

Substitution: Requires electrophiles and appropriate solvents, often conducted at room temperature.

Major Products

科学研究应用

Chemistry

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) serves as a chelating agent for metal ions in various chemical reactions. It forms stable complexes with metals such as gadolinium and platinum, which are crucial for catalysis and material synthesis.

Bioconjugation

The aminoethyl group in the compound provides a reactive site for attaching to biomolecules like peptides, proteins, and antibodies. This property is essential for developing targeted therapies and diagnostics.

Radiolabeling

The DOTA moiety acts as a chelator for radiometals such as Gallium-68 and Yttrium-90. These radiolabeled compounds are used in:

- Positron Emission Tomography (PET) imaging

- Single Photon Emission Computed Tomography (SPECT) imaging

- Targeted radiotherapy

Medical Imaging

The compound is utilized to create stable imaging agents that enhance the contrast in magnetic resonance imaging (MRI). Its ability to chelate paramagnetic ions improves the visibility of tissues and tumors during imaging procedures.

Tumor Targeting

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) can be conjugated to antibodies for tumor targeting. This application allows for the selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects.

Case Study 1: Tumor Imaging

A study demonstrated the efficacy of a DOTA-conjugated antibody in targeting tumor cells in vivo. The compound was shown to significantly enhance the detection of tumors using MRI, indicating its potential for clinical applications in oncology diagnostics.

Case Study 2: Radiolabeled Agents

Another research highlighted the use of Gallium-68 labeled DOTA derivatives for PET imaging of neuroendocrine tumors. The study illustrated how 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) could effectively deliver radiometals to target tissues, improving diagnostic accuracy .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Chelating agent for metal ions | Stable complexes for catalysis |

| Bioconjugation | Attaching to biomolecules like proteins | Targeted therapies |

| Radiolabeling | Binding radiometals for imaging | Enhanced diagnostic capabilities |

| Medical Imaging | Creating contrast agents for MRI | Improved tissue visibility |

| Tumor Targeting | Conjugation with antibodies for selective delivery | Increased treatment efficacy |

作用机制

The mechanism of action of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves its ability to form stable complexes with metal ions. These complexes can target specific biological molecules or structures, enhancing imaging or therapeutic effects. The molecular targets and pathways involved include:

Metal ion chelation: The compound binds to metal ions, forming stable complexes.

Targeting specific molecules: The complexes can interact with specific biological molecules, aiding in imaging or therapy.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Features

Commercial and Research Relevance

- Availability: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is commercially standardized (≥98% purity) for research, contrasting with niche derivatives like DOTA-tris(phenylmethyl) ester, which is primarily used for acid-labile bond synthesis .

- TLR2 Agonist Studies: Monoamide DOTA derivatives (e.g., compound 37 in ) show partial TLR2 activity, highlighting structural sensitivity where ester-to-amide substitutions reduce bioactivity .

生物活性

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is a macrocyclic compound derived from DOTA (1,4,7,10-tetraazacyclododecane) that is primarily utilized in the field of bioconjugation and tumor targeting. Its unique structure allows for effective chelation of metal ions, making it a valuable tool in medical imaging and therapeutic applications.

- Molecular Formula : C₃₀H₅₈N₆O₇

- Molecular Weight : 614.82 g/mol

- CAS Number : 173308-19-5

Biological Activity

The biological activity of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is characterized by its ability to target tumor cells effectively. This compound acts primarily through the following mechanisms:

- Chelation of Metal Ions : The DOTA moiety forms stable complexes with metal ions such as Gallium-68, which is crucial for PET imaging applications .

- Conjugation to Antibodies : The aminoethyl group provides a reactive site for conjugating with antibodies, enhancing the specificity of targeting tumor cells .

- Tumor Targeting : The compound has been shown to improve the detection of tumor cells in various studies by binding to specific antigens present on their surface .

Pharmacokinetics

Research indicates that 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) exhibits favorable pharmacokinetic properties. For instance, studies involving radiolabeled peptides demonstrated high metabolic stability in plasma and efficient renal excretion in animal models. Tumor uptake profiles revealed significant accumulation in targeted tissues, with specific uptake values reported as high as 2.32% ID/g at one hour post-injection in MDA-MB-231 tumor models .

The mechanism by which 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) operates involves several biochemical pathways:

- Binding to Tumor Cells : Once conjugated to antibodies or peptides, the compound binds to tumor-specific antigens.

- Metal Ion Chelation : The chelation of lanthanide ions facilitates imaging and therapeutic applications by improving the contrast in imaging modalities like MRI and PET.

- Influence of Environmental Factors : The solubility and stability of the compound can be affected by various solvents and environmental conditions, which may influence its efficacy .

Applications

The versatility of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) extends across multiple fields:

- Medical Imaging : Used as a contrast agent for PET and MRI.

- Therapeutic Development : Serves as a bioconjugation agent for targeted drug delivery systems.

- Research Tool : Employed in studies examining metal ion interactions with biological molecules and cellular processes .

Case Studies

Several studies have highlighted the effectiveness of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in clinical and preclinical settings:

- Tumor Imaging with Radiolabeled Peptides :

- Bioconjugation Techniques :

常见问题

Q. How to address incomplete tert-butyl ester deprotection during automated SPPS of DOTA-peptide conjugates?

- Methodological Answer : Extend cleavage/deprotection time to 2–3 hours using TFA cocktails containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). Monitor deprotection completeness via ESI-MS; residual tert-butyl groups increase molecular weight by 216 Da (3× tBu) .

Data Contradiction Analysis

-

Conflict : reports reduced receptor binding with hydrophobic spacers, while shows stable binding for PEG₇-linked conjugates.

- Resolution : Spacer flexibility, not just hydrophobicity, determines binding. Use molecular dynamics simulations to model spacer conformation and validate with surface plasmon resonance (SPR) .

-

Conflict : cites high relaxivity (r₁ = 12 mM⁻¹s⁻¹) for Gd(III)-DOTA complexes, but notes variability (r₁ = 4–15 mM⁻¹s⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。